3-Isopropoxy-4-(piperidin-1-yl)aniline
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Overview
Description
3-Isopropoxy-4-(piperidin-1-yl)aniline is a chemical compound that belongs to the class of aniline derivatives It features an isopropoxy group attached to the third carbon of the benzene ring and a piperidin-1-yl group attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-4-(piperidin-1-yl)aniline typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 3-nitroaniline, undergoes a nucleophilic substitution reaction with isopropyl alcohol in the presence of an acid catalyst to form 3-isopropoxyaniline.
Reduction of the Nitro Group: The nitro group in 3-isopropoxyaniline is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of the Piperidine Derivative: The final step involves the reaction of the amine group with piperidine under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-4-(piperidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
3-Isopropoxy-4-(piperidin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Industrial Applications: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Isopropoxy-4-(piperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in neurological pathways, thereby exerting its effects on the nervous system.
Comparison with Similar Compounds
Similar Compounds
3-Isopropoxy-4-(morpholin-1-yl)aniline: Similar structure but with a morpholine group instead of a piperidine group.
3-Isopropoxy-4-(pyrrolidin-1-yl)aniline: Similar structure but with a pyrrolidine group instead of a piperidine group.
3-Isopropoxy-4-(azepan-1-yl)aniline: Similar structure but with an azepane group instead of a piperidine group.
Uniqueness
3-Isopropoxy-4-(piperidin-1-yl)aniline is unique due to the presence of both the isopropoxy and piperidin-1-yl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s solubility, stability, and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H22N2O |
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Molecular Weight |
234.34 g/mol |
IUPAC Name |
4-piperidin-1-yl-3-propan-2-yloxyaniline |
InChI |
InChI=1S/C14H22N2O/c1-11(2)17-14-10-12(15)6-7-13(14)16-8-4-3-5-9-16/h6-7,10-11H,3-5,8-9,15H2,1-2H3 |
InChI Key |
WOMDHJCUMNRPIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N)N2CCCCC2 |
Origin of Product |
United States |
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